7-(4-chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
CAS No.: 510717-30-3
Cat. No.: VC4879732
Molecular Formula: C16H18ClN5O2
Molecular Weight: 347.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 510717-30-3 |
|---|---|
| Molecular Formula | C16H18ClN5O2 |
| Molecular Weight | 347.8 |
| IUPAC Name | 7-[(4-chlorophenyl)methyl]-8-(dimethylamino)-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C16H18ClN5O2/c1-19(2)15-18-13-12(14(23)21(4)16(24)20(13)3)22(15)9-10-5-7-11(17)8-6-10/h5-8H,9H2,1-4H3 |
| Standard InChI Key | CCAJVMIFKHQERZ-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)C)CC3=CC=C(C=C3)Cl |
Introduction
Nomenclature and Molecular Identity
7-(4-Chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is systematically named according to IUPAC conventions, reflecting its substitution pattern on the purine core. The compound’s identity is further codified through several identifiers:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 510717-30-3 | |
| ChemSpider ID | 696750 | |
| Molecular Formula | C₁₆H₁₈ClN₅O₂ | |
| Average Molecular Weight | 347.803 g/mol | |
| Monoisotopic Mass | 347.114902 g/mol |
The compound’s synonyms include 7-(4-Chlorobenzyl)-8-(dimethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and 1H-Purine-2,6-dione, 7-[(4-chlorophenyl)methyl]-8-(dimethylamino)-3,7-dihydro-1,3-dimethyl-, which are frequently used in patent literature .
Structural Characteristics
The molecule features a purine backbone (a bicyclic structure comprising pyrimidine and imidazole rings) with four distinct substituents (Figure 1):
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7-(4-Chlorobenzyl group: A benzyl moiety substituted with a chlorine atom at the para position.
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8-Dimethylamino group: A tertiary amine providing potential hydrogen-bonding capabilities.
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1-Methyl and 3-Methyl groups: Alkyl substituents at positions 1 and 3 of the purine ring.
Tautomerism and Stereoelectronic Effects
The purine-2,6-dione system exhibits keto-enol tautomerism, with the 2,6-dione form dominating under physiological conditions . Quantum mechanical calculations predict that the 1-methyl and 3-methyl groups impose steric constraints, stabilizing the planar conformation of the purine ring .
Synthesis and Chemical Reactivity
Synthetic Pathways
While explicit details for this compound’s synthesis are unavailable, analogous purine derivatives are typically synthesized via:
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Alkylation of xanthine derivatives: Introducing substituents at the 7- and 8-positions using halogenated intermediates.
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Mitsunobu reactions: Employing diethyl azodicarboxylate (DEAD) to install hydroxyl-containing substituents .
A hypothetical route for this compound could involve:
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Xanthine alkylation: Reacting 1,3-dimethylxanthine with 4-chlorobenzyl bromide to install the 7-benzyl group.
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Amination at C8: Treating the intermediate with dimethylamine under nucleophilic substitution conditions .
Reactivity Profile
The compound’s reactivity is influenced by:
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Electrophilic sites: The purine C8 position, susceptible to nucleophilic attack.
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Hydrogen-bond donors: The dimethylamino group and dione oxygen atoms .
Physicochemical Properties
Experimental and computed properties include:
The moderate logP value suggests balanced lipophilicity, potentially favoring membrane permeability in biological systems .
Spectroscopic Characterization
While NMR data for this specific compound is unavailable, analogous purine derivatives exhibit characteristic signals (Table 2) :
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 3.2–3.5 | N-CH₃ (1- and 3-methyl) |
| ¹H | 4.1–4.3 | Benzyl CH₂ |
| ¹³C | 155–160 | C=O (dione) |
The dimethylamino group’s protons are expected near δ 2.9–3.1 ppm, split into a singlet due to equivalent methyl groups .
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